Ether, ethyl heptafluoroisobutenyl
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Overview
Description
Ether, ethyl heptafluoroisobutenyl is a specialized organic compound characterized by the presence of an ether functional group and a heptafluoroisobutenyl moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of ethers, including ether, ethyl heptafluoroisobutenyl, can be achieved through several methods:
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Williamson Ether Synthesis: : This is a widely used method where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the specific alkoxide and alkyl halide would be chosen based on the desired heptafluoroisobutenyl group.
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Acid-Catalyzed Dehydration: : This method involves the sulfuric-acid-catalyzed reaction of alcohols, leading to the formation of symmetrical ethers . this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes.
Chemical Reactions Analysis
Ether, ethyl heptafluoroisobutenyl undergoes several types of chemical reactions:
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Acidic Cleavage: : Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction involves protonation of the ether oxygen, followed by nucleophilic substitution to form alcohols and alkyl halides .
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Oxidation and Reduction: : While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can induce these reactions. For example, strong oxidizing agents can cleave the ether bond, while reducing agents may not significantly affect the ether linkage.
Scientific Research Applications
Ether, ethyl heptafluoroisobutenyl has several applications in scientific research:
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Chemistry: : It is used as a solvent and reagent in various organic synthesis reactions due to its stability and unique reactivity profile .
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Biology and Medicine: : The compound’s unique properties make it useful in the development of pharmaceuticals and as a medium for biological assays .
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Industry: : It is employed in the production of specialized materials and as an intermediate in the synthesis of other fluorinated compounds .
Mechanism of Action
The mechanism of action of ether, ethyl heptafluoroisobutenyl involves its interaction with molecular targets through its ether functional group. The compound can undergo protonation, leading to the formation of reactive intermediates that participate in various chemical reactions . The heptafluoroisobutenyl group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Ether, ethyl heptafluoroisobutenyl can be compared with other ethers such as:
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Diethyl Ether: : A common ether used as a solvent and anesthetic. Unlike this compound, diethyl ether lacks fluorine atoms, making it less reactive and less stable under certain conditions .
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Methyl Tert-Butyl Ether (MTBE): : Used as a fuel additive to increase octane number. MTBE contains a tert-butyl group, which differs from the heptafluoroisobutenyl group in terms of reactivity and applications .
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Dimethyl Ether: : Used as a propellant and refrigerant. It is simpler in structure compared to this compound and lacks the specialized fluorinated group .
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the heptafluoroisobutenyl group.
Properties
CAS No. |
360-58-7 |
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Molecular Formula |
C6H5F7O |
Molecular Weight |
226.09 g/mol |
IUPAC Name |
1-ethoxy-1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C6H5F7O/c1-2-14-4(7)3(5(8,9)10)6(11,12)13/h2H2,1H3 |
InChI Key |
BSZWZZSFVRISOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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